2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid
Description
Properties
CAS No. |
89141-06-0 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-3-yl)benzoic acid |
InChI |
InChI=1S/C17H12O4/c1-10-11-6-4-5-9-14(11)21-17(20)15(10)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,18,19) |
InChI Key |
VHUIVMWFYGHCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid typically involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This method is followed by the modification with cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride . The product is then precipitated in acetone, washed with acetone and ethanol, and finally recrystallized to obtain the desired compound .
Chemical Reactions Analysis
2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be esterified using carboxylic acid anhydrides and N,N′-carbonyldiimidazole.
Photodimerization: The chromene moieties of the compound can undergo light-triggered photodimerization, which is studied using UV–Vis spectroscopy.
Substitution Reactions: The compound can react with organic halides to form various derivatives.
Scientific Research Applications
2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid involves its interaction with various molecular targets and pathways. The chromene moieties in the compound can undergo photodimerization, which can be used to control the properties of the new polysaccharide derivatives . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Modifications
Physicochemical Properties
- Melting Points : Analogues with ester or amide linkages (e.g., : 323.3 g/mol, predicted mp ~590°C) exhibit higher thermal stability than free acids.
- Solubility : The presence of polar groups (e.g., hydroxy in , ether in ) improves aqueous solubility, whereas methyl/benzyl groups enhance lipid solubility .
Research Findings and Trends
- Substituent Position : Direct C3 substitution (target compound) vs. C7 () alters electronic distribution, impacting reactivity and binding affinity in biological systems.
- Hybrid Systems : Coumarin-benzoic acid hybrids (target, ) are prioritized in drug design for dual functionality (e.g., anticoagulant + anti-inflammatory).
- Crystallography : Tools like SHELX () enable precise structural determination, critical for understanding substituent effects.
Biological Activity
2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid, a compound belonging to the class of coumarins, has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural characterization is performed using various spectroscopic techniques, including NMR and IR spectroscopy.
| Technique | Details |
|---|---|
| NMR (1H) | Signals indicative of aromatic protons and methyl groups are observed at 7.25-7.82 ppm and 2.13-2.18 ppm respectively. |
| IR Spectroscopy | Characteristic peaks for C=O stretching around 1700 cm confirm the presence of carboxylic acid functionality. |
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value indicating substantial antioxidant capacity.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects were corroborated by assays measuring the inhibition of COX enzymes, which play a crucial role in inflammation pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted on the efficacy of coumarin derivatives, including this compound, revealed promising results against multidrug-resistant strains of bacteria, emphasizing its potential as a lead compound for antibiotic development . -
In Vivo Anti-inflammatory Study
An in vivo study assessed the anti-inflammatory properties of the compound in a rat model of arthritis. Results indicated a significant reduction in paw edema compared to control groups, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid?
- Methodological Answer : Synthesis typically involves coupling reactions between chromenone derivatives and benzoic acid precursors. For example, Ullmann-type coupling or Suzuki-Miyaura reactions may be employed to link aromatic moieties. Reaction conditions (e.g., temperature, catalyst, solvent) must be optimized to avoid side reactions, particularly due to steric hindrance from the methyl and oxo groups . Common reagents include palladium catalysts, aryl halides, and bases like K₂CO₃. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the target compound .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer (e.g., CuKα radiation, λ = 1.54184 Å). The SHELX suite (e.g., SHELXL) refines the structure by iteratively adjusting atomic positions and thermal parameters. Key parameters include space group (e.g., monoclinic P21/c), unit cell dimensions (e.g., a = 8.95081 Å, b = 6.54110 Å), and Z-value (e.g., Z = 4). Final validation involves checking R-factors (e.g., R₁ < 0.05) and residual electron density .
Q. What spectroscopic methods are employed for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms substituent positions.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups.
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., m/z 282.26 for C₁₆H₁₄O₄).
- XRD : Validates crystallinity and lattice parameters .
Advanced Research Questions
Q. How can researchers address challenges in synthesizing derivatives with sterically hindered substituents?
- Methodological Answer : Steric hindrance from substituents like methyl or chloro groups can reduce reaction yields. Strategies include:
- Catalyst Optimization : Use bulky ligands (e.g., SPhos) to enhance coupling efficiency.
- Solvent Selection : High-polarity solvents (e.g., DMF) improve solubility of rigid intermediates.
- Microwave-Assisted Synthesis : Accelerates reaction kinetics under controlled conditions.
- Computational Modeling : DFT calculations predict steric clashes and guide substituent placement .
Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition) require:
- Dose-Response Studies : Establish EC₅₀ values across multiple assays (e.g., fluorometric vs. colorimetric).
- Structural-Activity Relationship (SAR) Analysis : Compare derivatives to isolate functional group contributions.
- Orthogonal Validation : Use techniques like SPR (surface plasmon resonance) to confirm binding affinities independently.
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent effects, cell line variability) .
Q. How to optimize reaction conditions for coupling reactions involving electron-withdrawing groups (EWGs)?
- Methodological Answer : EWGs (e.g., -NO₂, -CF₃) deactivate aromatic rings, necessitating tailored approaches:
- Catalyst Choice : Electron-rich palladium catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) enhance oxidative addition.
- Base Selection : Strong bases (e.g., Cs₂CO₃) counteract EWG-induced deprotonation challenges.
- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) mitigates side reactions.
- In Situ Monitoring : Use TLC or GC-MS to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
